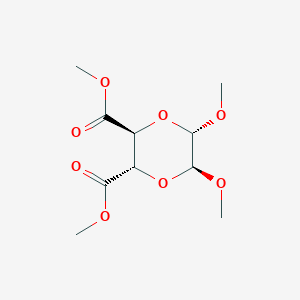
(2S 3S 5S 6S)-5 6-Dimethoxy-5 6-dimethy&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester is a complex organic molecule with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester typically involves multi-step organic reactions. One common method includes the use of starting materials such as dimethyl malonate and methoxyacetone, which undergo a series of condensation and cyclization reactions under controlled conditions . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis . Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
(2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The detailed molecular interactions and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid
- (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester
Uniqueness
The uniqueness of (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16O8 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H16O8/c1-13-7(11)5-6(8(12)14-2)18-10(16-4)9(15-3)17-5/h5-6,9-10H,1-4H3/t5-,6-,9-,10-/m0/s1 |
InChI Key |
YZKPPJAYEHUCQD-XYMMMQBSSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)OC |
Canonical SMILES |
COC1C(OC(C(O1)C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















